molecular formula C12H13ClO3 B8723656 methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 117428-95-2

methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate

Cat. No.: B8723656
CAS No.: 117428-95-2
M. Wt: 240.68 g/mol
InChI Key: QHBMFLGCOYKWJH-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound with the molecular formula C12H13ClO3. It is known for its role as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals. This compound is characterized by its chloromethyl and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate typically involves several steps:

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and more efficient purification techniques.

Chemical Reactions Analysis

Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of pesticides and other chemical products

Mechanism of Action

The mechanism of action of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

117428-95-2

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3

InChI Key

QHBMFLGCOYKWJH-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1CCl)C(=O)OC

Origin of Product

United States

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